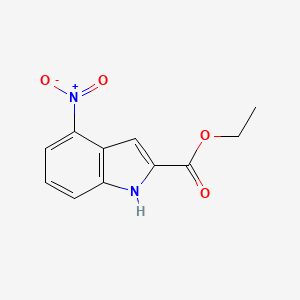

Ethyl 4-nitro-1H-indole-2-carboxylate

Description

The exact mass of the compound Ethyl 4-nitro-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-nitro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-nitro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9-6-7-8(12-9)4-3-5-10(7)13(15)16/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUABEANNNKOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300539 | |

| Record name | Ethyl 4-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-93-5 | |

| Record name | 4993-93-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitro-1H-indole-2-carboxylate, holding the CAS Number 4993-93-5 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a strategically placed nitro group and an ethyl ester, makes it a highly versatile intermediate for the synthesis of complex bioactive molecules. The electron-withdrawing nature of the nitro group at the C4-position significantly influences the reactivity of the indole ring, rendering the compound a valuable precursor for developing novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established methodologies, analytical characterization, and its applications as a key starting material in drug discovery.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of Ethyl 4-nitro-1H-indole-2-carboxylate is fundamental to its application in research and development. The compound is typically supplied as a yellow solid with a high degree of purity, essential for reproducible synthetic outcomes.

| Property | Value | Source(s) |

| CAS Number | 4993-93-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |

| Molecular Weight | 234.21 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 225-228 °C | [2] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | |

| Storage | Store refrigerated at 0-8°C. | [1] |

| Synonyms | Ethyl 4-nitroindole-2-carboxylate, 4-Nitro-indole-2-carboxylic acid ethyl ester |

Synthesis via Modified Fischer Indolization

The most effective and widely cited method for preparing substituted indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and an α-ketoester. For the synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate, the key precursors are 3-nitrophenylhydrazine and ethyl pyruvate . The use of polyphosphoric acid (PPA) is a common and effective catalyst for the crucial cyclization step.[3][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enehydrazine, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established Fischer indole syntheses utilizing polyphosphoric acid.[3][4]

Part A: Formation of (E)-Ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenylhydrazine (1.0 eq) in ethanol.

-

Addition of Ketoester: To this solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting hydrazine. The hydrazone product often precipitates from the solution.

-

Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone intermediate.

Part B: Cyclization to Ethyl 4-nitro-1H-indole-2-carboxylate

-

Reaction Setup: In a separate, dry round-bottom flask suitable for high-temperature reactions, place the crude hydrazone intermediate (1.0 eq) and toluene.

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) (typically 10-20 parts by weight relative to the hydrazone).

-

Cyclization: Heat the vigorously stirred mixture to reflux (approx. 110-120°C) for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system).

-

Workup: Cool the reaction mixture to room temperature. Carefully decant the hot toluene from the viscous PPA layer. The PPA residue can be washed with additional hot toluene.

-

Extraction: Combine the toluene fractions and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is typically a yellow to brown solid and requires purification by column chromatography.

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column using a gradient solvent system, starting with a low polarity mixture and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and increasing to 30-40%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-nitro-1H-indole-2-carboxylate as a pure yellow solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following data are characteristic of Ethyl 4-nitro-1H-indole-2-carboxylate.

| Technique | Data |

| ¹H-NMR | (400 MHz, acetone-d₆) δ: 1.29 (3H, t, J=7.2 Hz, CH₂CH ₃), 4.41 (2H, q, J=7.2 Hz, CH ₂CH₃), 7.39 (1H, t, J=8.0 Hz, Ar-H), 7.50 (1H, s, Ar-H), 7.82 (1H, d, J=8.4 Hz, Ar-H), 8.01 (1H, d, J=7.6 Hz, Ar-H), 11.5 (1H, br s, NH ).[2] |

| ¹³C-NMR | Expected signals include peaks for the ethyl group (~14, 62 ppm), aromatic carbons (110-145 ppm), the ester carbonyl (~162 ppm), and carbons attached to the nitro group. |

| IR (KBr) | Characteristic peaks expected for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1520 and ~1340 cm⁻¹). |

| Mass Spec (MS) | Expected m/z for [M+H]⁺: 235.07. |

Applications in Drug Development and Organic Synthesis

Ethyl 4-nitro-1H-indole-2-carboxylate is not an end-product but a high-value intermediate. Its synthetic utility stems from the reactivity of its functional groups, which allow for a variety of subsequent chemical transformations.

Precursor for Anti-Inflammatory Agents

The ester can be converted into a carbohydrazide, which serves as a key intermediate for synthesizing 1,3,4-oxadiazole derivatives. Research has shown that certain 1,3,4-oxadiazolyl nitroindoles, derived directly from this starting material, exhibit significant anti-inflammatory activity.[5]

Caption: Synthesis of bioactive oxadiazoles from the title compound.

Intermediate for Anticancer Agents

The indole scaffold is a privileged structure in the design of kinase inhibitors and other anticancer agents.[6] The nitro group at the C4-position can serve as a handle for further functionalization or can be reduced to an amine, opening pathways to a diverse range of substituted indoles. This amino group can then be used to build complex side chains or participate in forming other heterocyclic rings. Studies on related scaffolds have shown that the presence of a nitro group can enhance cytotoxic activity against cancer cell lines.[7] Therefore, Ethyl 4-nitro-1H-indole-2-carboxylate is a strategic starting point for the synthesis of novel compounds targeting cancer-related pathways.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a refrigerated, dry environment.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-nitro-1H-indole-2-carboxylate is a cornerstone intermediate for the synthesis of advanced, functional molecules. Its robust synthesis via the Fischer indolization and the versatile reactivity of its functional groups provide a reliable pathway for researchers in drug discovery and materials science. The demonstrated conversion of this compound into biologically active anti-inflammatory and its potential as a precursor for anticancer agents underscore its significance in the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. iuhw.repo.nii.ac.jp [iuhw.repo.nii.ac.jp]

- 3. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]

- 4. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of some new biologically active 1,3,4-oxadiazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-nitro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We delve into its physicochemical properties, predicted spectroscopic characteristics, and detailed, field-proven protocols for its synthesis and key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work. We explore the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of agents targeting a vast array of biological targets. The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its pharmacological activity.

Ethyl 4-nitro-1H-indole-2-carboxylate emerges as a particularly valuable intermediate. The presence of an electron-withdrawing nitro group at the 4-position significantly alters the reactivity of the benzene portion of the indole, while the ethyl ester at the 2-position provides a versatile handle for synthetic elaboration. This combination makes it a sought-after precursor for libraries of compounds aimed at discovering novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1][2] This guide serves to consolidate the known properties of this compound and provide practical, actionable protocols for its use in a research setting.

Molecular Structure and Physicochemical Properties

The structural arrangement of functional groups in Ethyl 4-nitro-1H-indole-2-carboxylate dictates its chemical behavior and physical properties.

Caption: Molecular Structure of Ethyl 4-nitro-1H-indole-2-carboxylate.

Chemical Identifiers

| Property | Value | Source |

| CAS Number | 4993-93-5 | [1][3] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |

| Molecular Weight | 234.21 g/mol | [1] |

| IUPAC Name | ethyl 4-nitro-1H-indole-2-carboxylate | [4] |

| Synonyms | Ethyl 4-nitroindole-2-carboxylate, 4-Nitro-indole-2-carboxylic acid ethyl ester | [3] |

| PubChem CID | 283173 | [1] |

Physical Properties

| Property | Value | Remarks |

| Appearance | Yellow solid | [1] |

| Melting Point | ~205-215 °C (estimated) | While an exact experimental value is not readily available, it is expected to be significantly higher than the parent ethyl indole-2-carboxylate (122-125 °C) and likely near that of 4-nitroindole (204–206°C)[5] due to strong intermolecular interactions from the nitro group. |

| Solubility | Soluble in DMSO, DMF, acetone, ethyl acetate. Sparingly soluble in methanol, ethanol. Insoluble in water and hexanes. | Predicted based on the polarity of the molecule. The ester group confers solubility in common organic solvents, while the polar nitro group and indole N-H limit solubility in non-polar solvents. |

| Storage | Store at 0-8°C, protected from light. | [1] |

Spectroscopic Analysis (Predicted)

Disclaimer: Experimental spectra for this specific compound are not widely published. The following analyses are based on established principles of spectroscopy and data from structurally similar compounds. These predictions are intended to guide researchers in confirming the identity of synthesized material.

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

-

δ ~12.5 ppm (s, 1H, -NH): The indole N-H proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the proton.

-

δ ~8.1-8.2 ppm (d, J ≈ 8 Hz, 1H, H-5): Aromatic proton ortho to the nitro group. The electron-withdrawing effect of the nitro group shifts this proton downfield.

-

δ ~7.8 ppm (d, J ≈ 8 Hz, 1H, H-7): Aromatic proton on the benzene ring.

-

δ ~7.4 ppm (t, J ≈ 8 Hz, 1H, H-6): Aromatic proton coupled to both H-5 and H-7.

-

δ ~7.3 ppm (s, 1H, H-3): The proton at the 3-position of the indole ring, typically a singlet.

-

δ 4.35 ppm (q, J ≈ 7 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

-

δ 1.35 ppm (t, J ≈ 7 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 101 MHz)

-

δ ~161.0 ppm (-C=O): Carbonyl carbon of the ethyl ester.

-

δ ~142.0 ppm (C-4): Aromatic carbon bearing the nitro group, shifted downfield.

-

δ ~138.0 ppm (C-7a): Bridgehead carbon.

-

δ ~130.0 ppm (C-2): Carbon bearing the ester group.

-

δ ~128.0 ppm (C-3a): Bridgehead carbon.

-

δ ~122.0 ppm (C-6): Aromatic CH carbon.

-

δ ~118.0 ppm (C-5): Aromatic CH carbon.

-

δ ~115.0 ppm (C-7): Aromatic CH carbon.

-

δ ~105.0 ppm (C-3): Pyrrole ring CH carbon.

-

δ ~61.5 ppm (-OCH₂CH₃): Methylene carbon of the ethyl ester.

-

δ ~14.5 ppm (-OCH₂CH₃): Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

-

~3300-3400 cm⁻¹ (N-H stretch): Sharp to medium peak characteristic of the indole N-H bond.

-

~1700-1720 cm⁻¹ (C=O stretch): Strong, sharp peak from the ester carbonyl group.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O asymmetric and symmetric stretch): Two strong peaks characteristic of the aromatic nitro group.

-

~1600, ~1450 cm⁻¹ (C=C stretch): Peaks corresponding to the aromatic ring system.

-

~1250 cm⁻¹ (C-O stretch): Strong peak from the ester C-O bond.

Mass Spectrometry (Predicted, EI)

-

m/z = 234 (M⁺): The molecular ion peak should be clearly visible.

-

m/z = 188 ([M-NO₂]⁺): Loss of the nitro group is a common fragmentation pathway.

-

m/z = 189 ([M-OC₂H₅]⁺): Loss of the ethoxy group from the ester.

-

m/z = 161 ([M-CO₂C₂H₅]⁺): Loss of the entire carbethoxy group.

Synthesis and Purification

The most logical and established route to 4-nitroindoles is a modification of the Reissert indole synthesis. This pathway involves the reductive cyclization of a nitrophenyl derivative. The following protocol is adapted from a well-established procedure for the synthesis of 4-nitroindole.[5]

Synthetic Workflow

Caption: Reissert-type synthesis pathway for Ethyl 4-nitro-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis

Expertise & Causality: This two-step process is efficient. The first step protects and activates the aniline by converting it to an imidate ester. The second step is a base-catalyzed condensation with diethyl oxalate followed by an intramolecular cyclization. The use of a strong, non-nucleophilic base like potassium ethoxide is crucial for deprotonating the benzylic methyl group to initiate the cyclization.

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

To a round-bottomed flask equipped with a distillation head, add 2-methyl-3-nitroaniline (1 mole equivalent), triethyl orthoformate (1.5 mole equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Heat the mixture to 120°C. Ethanol will form as a byproduct and should be distilled off to drive the reaction to completion. Monitor the distillation.

-

Once ethanol distillation ceases (approx. 1-2 hours), cool the reaction mixture.

-

Purify the crude product by vacuum distillation to yield the imidate ester as a light-yellow oil that may solidify upon standing.

Step 2: Synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate

-

In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide (1.3 mole equivalents) in dry dimethylformamide (DMF). This is achieved by carefully adding potassium metal to absolute ethanol, followed by removal of excess ethanol under vacuum and addition of DMF, or by using commercially available KOEt.

-

To this base solution, add diethyl oxalate (1.5 mole equivalents) while cooling in an ice bath.

-

Slowly add a solution of the imidate ester from Step 1 (1 mole equivalent) in dry dimethyl sulfoxide (DMSO) to the potassium ethoxide/diethyl oxalate mixture. A deep-red color should develop.

-

Remove the ice bath and stir the reaction mixture at 40°C for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until the pH is ~5-6.

-

The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove highly colored impurities.

Purification Protocol

-

Recrystallization (Self-Validating System): The crude solid can be purified by recrystallization from a suitable solvent system like ethanol, methanol, or an ethyl acetate/hexane mixture.[5]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified yellow crystals by vacuum filtration.

-

Dry the crystals under vacuum. The purity can be confirmed by melting point analysis and HPLC (purity should be ≥98%).[1]

Chemical Reactivity and Key Transformations

The dual functionality of Ethyl 4-nitro-1H-indole-2-carboxylate makes it a versatile substrate for further chemical modification. The nitro group is readily reduced to the corresponding amine, a crucial transformation for many pharmaceutical applications. The ester can be hydrolyzed or converted into other functional groups like amides or hydrazides.

Protocol: Catalytic Hydrogenation to Ethyl 4-amino-1H-indole-2-carboxylate

Expertise & Causality: Catalytic hydrogenation is the cleanest and most efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ is available at the catalyst surface.

Caption: Catalytic hydrogenation of the nitro group.

Step-by-Step Methodology:

-

In a hydrogenation flask or a Parr shaker vessel, dissolve Ethyl 4-nitro-1H-indole-2-carboxylate (1 mole equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

-

Seal the vessel and purge the system with an inert gas (N₂ or Ar) three times to remove all oxygen.

-

Evacuate the inert gas and introduce hydrogen gas. This can be done using a hydrogen-filled balloon (for atmospheric pressure) or by pressurizing the vessel (e.g., to 50 psi).

-

Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by recrystallization or column chromatography.

Protocol: Conversion to 4-Nitro-1H-indole-2-carbohydrazide

Expertise & Causality: The conversion of an ester to a hydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl. The reaction is typically performed in an alcohol solvent at reflux to provide sufficient thermal energy to overcome the activation barrier. This transformation is valuable for creating building blocks for further heterocycle synthesis.[6]

Caption: Hydrazinolysis of the ethyl ester to form the corresponding hydrazide.

Step-by-Step Methodology:

-

Suspend Ethyl 4-nitro-1H-indole-2-carboxylate (1 mole equivalent) in ethanol in a round-bottomed flask equipped with a reflux condenser.

-

Add hydrazine hydrate (NH₂NH₂·H₂O, 5-10 mole equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction can be monitored by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature. The product hydrazide, being less soluble, will often precipitate from the solution.

-

If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield the purified 4-Nitro-1H-indole-2-carbohydrazide.

Applications in Research and Drug Development

Ethyl 4-nitro-1H-indole-2-carboxylate is not typically an end-product but rather a strategic intermediate. Its value lies in its potential to be elaborated into more complex molecules with significant biological activity.

-

Anticancer Drug Discovery: The 4-aminoindole scaffold, readily accessible from this compound via reduction, is a key component in various kinase inhibitors. Furthermore, derivatives of indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis and various cancer cell lines.[2][7] A recent study highlighted that indole-thiazole carboxamides derived from a 4-nitroindole precursor exhibited promising IC₅₀ values against cancer cell lines.[2]

-

Anti-Inflammatory Agents: Indole-based structures are known to modulate inflammatory pathways. The ability to convert the ester to various amides allows for the exploration of structure-activity relationships in the development of new anti-inflammatory drugs.[8][9]

-

Materials Science: The nitroaromatic moiety can be incorporated into polymer backbones to enhance thermal stability or to create materials with unique optical or electronic properties.[10]

-

Chemical Biology: The nitro group can act as a quencher, making this scaffold a candidate for developing fluorescent probes. Upon enzymatic reduction of the nitro group in a specific cellular environment, a fluorescent signal could be "turned on," allowing for real-time imaging of biological processes.[10]

Safety and Handling

Ethyl 4-nitro-1H-indole-2-carboxylate is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Minimize dust generation.

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 0-8°C.[1]

For comprehensive safety information, users are REQUIRED to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-nitro-1H-indole-2-carboxylate is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, stemming from the strategically placed nitro and ester functional groups, provides reliable pathways to a diverse range of more complex molecules. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, purify, and manipulate this compound, accelerating discovery in medicinal chemistry, materials science, and beyond.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ReceptorChem. (n.d.). Ethyl-4-nitroindole-2-carboxylate. Retrieved from [Link]

- Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

- Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

- Al-Zoubi, R. M., et al. (2016).

-

PubChem. (n.d.). Ethyl 6-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Al-Warhi, T., et al. (2025).

-

MDPI. (n.d.). Anti-Inflammatory Activity of Natural Products. Retrieved from [Link]

- International Journal of Environmental Sciences. (2025).

-

ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

- Al-Blewi, F. F., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports.

-

NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

National Center for Biotechnology Information. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:1388183-69-4 | ethyl 1-hydroxy-4-nitroindole-2-carboxylate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ETHYL 4-NITRO-1H-INDOLE-2-CARBOXYLATE suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Ethyl 4-nitroindole-2-carboxylate, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theaspd.com [theaspd.com]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]

Spectroscopic Analysis of Ethyl 4-nitro-1H-indole-2-carboxylate: A Technical Guide

Affiliation: Google AI Labs

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-nitro-1H-indole-2-carboxylate (CAS No: 4993-93-5), a vital intermediate in pharmaceutical and materials science research.[1][2][3] Due to the limited availability of publicly accessible, consolidated experimental spectra, this document synthesizes data from various sources and provides an expert interpretation of the expected spectral features based on established principles of organic spectroscopy. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction

Ethyl 4-nitro-1H-indole-2-carboxylate is a member of the nitroindole family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of the nitro group at the 4-position of the indole ring, combined with the ethyl carboxylate at the 2-position, imparts unique electronic and steric properties that are crucial for its reactivity and interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and biological studies. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of Ethyl 4-nitro-1H-indole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 4-nitro-1H-indole-2-carboxylate is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester, and the N-H proton. The electron-withdrawing nature of the nitro group at C4 will significantly influence the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-N1 | ~12.0 | br s | - |

| H-3 | ~7.3 | s | - |

| H-5 | ~8.1 | d | 8.0 |

| H-6 | ~7.4 | t | 8.0 |

| H-7 | ~7.9 | d | 8.0 |

| -OCH₂CH₃ | ~4.4 | q | 7.1 |

| -OCH₂CH₃ | ~1.4 | t | 7.1 |

Interpretation and Causality:

-

N-H Proton (H-N1): The proton on the indole nitrogen is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring.

-

Aromatic Protons (H-3, H-5, H-6, H-7): The electron-withdrawing nitro group at the C4 position will cause a downfield shift for the protons on the benzene portion of the indole ring, particularly H-5. The H-3 proton on the pyrrole ring is expected to appear as a singlet. The protons H-5, H-6, and H-7 will likely exhibit a typical three-spin system with doublet, triplet, and doublet multiplicities, respectively.

-

Ethyl Ester Protons: The methylene (-OCH₂-) protons of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162.0 |

| C-2 | ~129.0 |

| C-3 | ~108.0 |

| C-3a | ~128.0 |

| C-4 | ~140.0 |

| C-5 | ~120.0 |

| C-6 | ~125.0 |

| C-7 | ~115.0 |

| C-7a | ~138.0 |

| -OCH₂CH₃ | ~62.0 |

| -OCH₂CH₃ | ~14.5 |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift.

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-4) will be significantly deshielded. The other aromatic carbons will appear in the typical range for indole derivatives, with their specific shifts influenced by the positions of the substituents.

-

Ethyl Ester Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

References

A Senior Application Scientist's Guide to Ethyl 4-nitro-1H-indole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth examination of Ethyl 4-nitro-1H-indole-2-carboxylate, a pivotal heterocyclic building block in medicinal chemistry. The indole scaffold is a "privileged structure" frequently found in pharmacologically active compounds, and strategic functionalization is key to modulating biological activity.[1][2] The title compound, featuring an electron-withdrawing nitro group and a versatile ester moiety, serves as a crucial intermediate for creating diverse molecular architectures.[3][4] This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis, outlines comprehensive methods for its structural and purity validation, and explores its chemical reactivity and strategic applications in the development of novel therapeutic agents.

Introduction to Ethyl 4-nitro-1H-indole-2-carboxylate

Ethyl 4-nitro-1H-indole-2-carboxylate is a yellow solid organic compound recognized for its significant role as a versatile intermediate in organic synthesis.[4] Its structure is characterized by a core indole ring system, which is a common motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3][4] The strategic placement of a nitro group at the 4-position and an ethyl carboxylate group at the 2-position makes it a highly valuable precursor for developing novel anti-inflammatory and anti-cancer agents.[4]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The structure and nomenclature of the title compound are well-established.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Appearance | Yellow Solid | [4][5] |

| Purity | ≥ 97-98% (HPLC) | [4][6][7] |

| Storage Conditions | Store at 0-8°C | [4] |

Significance in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry. The specific substitution pattern of Ethyl 4-nitro-1H-indole-2-carboxylate offers three primary points for diversification, making it an ideal scaffold for library synthesis:

-

The Nitro Group (C4): This powerful electron-withdrawing group can be readily reduced to an amine. This transformation is fundamental, as the resulting 4-aminoindole is a key precursor for constructing fused heterocyclic systems or for introducing a wide array of substituents via amide bond formation or N-alkylation.[8][9][10]

-

The Ethyl Ester (C2): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another functional handle for further modification.[11]

-

The Indole Nitrogen (N1): The N-H bond can be deprotonated and alkylated or arylated, allowing for modulation of the compound's steric and electronic properties, which often has a profound impact on biological activity.[11]

This trifecta of reactive sites makes the compound a powerful platform for generating analogs in lead optimization campaigns.[3][4]

Synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate

While several methods exist for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, they often require multi-step preparations of precursors.[1][12] The Bartoli indole synthesis offers a more direct and convergent approach, particularly for substituted indoles, by utilizing ortho-substituted nitroarenes.[1][13][14] However, a modified Fischer indole synthesis remains a common and reliable method for producing nitroindoles.[15]

Recommended Synthetic Approach: Modified Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For Ethyl 4-nitro-1H-indole-2-carboxylate, the precursors are (3-nitrophenyl)hydrazine and ethyl pyruvate.

Experimental Protocol

Causality: This protocol is designed for reliability and scalability. The use of polyphosphoric acid (PPA) as the catalyst and solvent provides a strong acidic medium that effectively promotes the key cyclization and ammonia elimination steps. The temperature control is critical to prevent side reactions and decomposition.

Step 1: Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g).

-

Begin stirring and heat the PPA to 70-80°C to ensure it is fluid and homogeneous.

-

In a separate beaker, dissolve (3-nitrophenyl)hydrazine hydrochloride (10.0 g, 52.7 mmol) and ethyl pyruvate (6.12 g, 52.7 mmol) in absolute ethanol (50 mL).

Step 2: Addition and Reaction

-

Slowly add the ethanolic solution of the hydrazine and pyruvate to the hot, stirring PPA over 30 minutes. The temperature should be maintained below 90°C during the addition.

-

After the addition is complete, raise the temperature of the reaction mixture to 100-105°C and maintain it for 1 hour. Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexane).

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to approximately 60°C.

-

Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

The resulting yellow-brown solid is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

Step 4: Purification

-

The crude product is purified by recrystallization from ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Fischer indole synthesis workflow.

Spectroscopic and Chromatographic Characterization

Trustworthiness: A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. Data from multiple orthogonal techniques (NMR, MS, IR, HPLC) provide a comprehensive and trustworthy assessment.

| Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ) in ppm: Indole N-H (~9.0-10.0, broad s), aromatic protons on the benzene ring (~7.5-8.5, complex pattern), proton at C3 (~7.2, s), ethyl ester CH₂ (~4.4, q), ethyl ester CH₃ (~1.4, t). |

| ¹³C NMR | Chemical shifts (δ) in ppm: Carbonyl C (~162), aromatic carbons (~110-145), ester CH₂ (~62), ester CH₃ (~14). |

| FT-IR | Key frequencies (cm⁻¹): N-H stretch (~3300), C=O stretch (ester, ~1700-1720), N-O stretches (nitro, ~1520 and ~1340). |

| Mass Spec. | Expected [M+H]⁺ or M⁺: m/z = 235.07 or 234.06. |

| HPLC/UPLC | Purity assessment: A single major peak with purity >97% is expected under standard reverse-phase conditions. |

Note: Actual spectral values may vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Derivatization for Drug Development

The true value of Ethyl 4-nitro-1H-indole-2-carboxylate lies in its potential for chemical transformation into novel drug candidates.[3][4]

Key Transformation: Reduction of the Nitro Group

The conversion of the C4-nitro group to a C4-amino group is arguably the most critical transformation, opening the door to a vast chemical space.

Protocol: Catalytic Hydrogenation

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for nitro group reduction.[10] It avoids the use of harsh, stoichiometric metal reagents (like Fe, SnCl₂, or Zn) which can complicate purification.[9][10] The choice of solvent (ethanol or ethyl acetate) is based on substrate solubility and compatibility with the reaction.

-

In a hydrogenation vessel, dissolve Ethyl 4-nitro-1H-indole-2-carboxylate (1.0 g, 4.27 mmol) in ethanol (50 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%).

-

Seal the vessel and purge it with nitrogen gas, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-1H-indole-2-carboxylate, which can often be used without further purification.

Derivatization Pathways

The following diagram illustrates the key reactive sites and potential derivatization pathways that are central to using this scaffold in drug discovery programs.

Caption: Key derivatization pathways.

Applications and Biological Relevance

Derivatives of nitroindoles are explored in a wide range of therapeutic areas. The 4-aminoindole core, readily accessible from the title compound, is a key component in the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted indole or azaindole core to interact with the ATP-binding site of kinases.[1]

-

Precursors to Ergot Alkaloids: The indole framework is central to ergot alkaloids, which have diverse pharmacological activities.[16]

-

Antiviral and Anticancer Agents: Functionalized indoles have demonstrated broad biological activity, and this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective agents.[4]

The compound also finds use in material science for creating functionalized polymers and in the development of fluorescent probes for biological imaging.[3]

Conclusion

Ethyl 4-nitro-1H-indole-2-carboxylate is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and material science. Its well-defined reactivity, coupled with robust synthetic and analytical protocols, provides researchers with a reliable tool to generate novel molecular entities. Understanding the causality behind experimental choices—from synthesis to derivatization—empowers scientists to rationally design and execute experiments, accelerating the path from a simple building block to a potentially life-changing therapeutic.

References

-

Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. Available from: [Link]

- Generic Vendor. (n.d.). Ethyl-4-nitroindole-2-carboxylate. (Note: This is a placeholder for a typical vendor page, like those from Fisher Scientific or Sigma-Aldrich, which provide basic properties).

-

Wikipedia. (n.d.). Bartoli indole synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Bartoli Indole Synthesis. Available from: [Link]

-

Knecht, K. M., et al. (2006). Bartoli Indole Synthesis on Solid Supports. Organic Letters, 8(5), 823–826. Available from: [Link]

-

Narayana, B., et al. (2005). Synthesis of some new biologically active 1,3,4-oxadazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates. Bioorganic & Medicinal Chemistry, 13(15), 4638-4644. Available from: [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]

-

Carosso, S., et al. (2015). Catalytic Asymmetric Reactions of 4-Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. Angewandte Chemie International Edition, 54(43), 12745-12749. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles. (Note: This refers to general chapters or reviews on the topic available through the platform). Available from: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Available from: [Link]

-

Al-Hussain, S. A., & El-Sofany, W. E. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 4-nitroindole-2-carboxylate, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Ethyl 4-nitroindole-2-carboxylate, 97% [labchem.co.za]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 12. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 13. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 14. d-nb.info [d-nb.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures - PMC [pmc.ncbi.nlm.nih.gov]

General Synthesis Pathways for Nitroindole Derivatives

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Nitroindole Scaffold

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group onto the indole ring is a critical transformation that unlocks access to a diverse range of therapeutic agents and functional materials. The potent electron-withdrawing nature of the nitro group profoundly modulates the electronic properties of the indole system, influencing its reactivity and biological interactions. Nitroindoles serve as pivotal intermediates, with the nitro group being a versatile handle for further functionalization, most notably its reduction to an amino group, which opens pathways to amides, sulfonamides, and other key functionalities.

Derivatives of nitroindole are prominent in drug discovery, finding applications as neuronal nitric oxide synthase (nNOS) inhibitors for neurodegenerative disorders, anticancer agents that target unique DNA secondary structures like G-quadruplexes, and as building blocks for a multitude of other therapeutic candidates.[1][2][3]

However, the synthesis of specific nitroindole isomers is far from trivial. The high electron density and acid-sensitive nature of the indole nucleus present significant challenges in controlling the regioselectivity of nitration.[4] Direct electrophilic nitration often leads to a mixture of products, polymerization, or preferential substitution at the most nucleophilic C-3 position.[5][6] This guide provides a comprehensive overview of the core synthetic strategies, explaining the mechanistic rationale behind experimental choices and offering field-proven protocols for the regioselective synthesis of key nitroindole derivatives.

Chapter 1: The Challenge of Direct Electrophilic Nitration

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The pyrrole ring is significantly more reactive than the benzene ring. The inherent reactivity order for electrophilic substitution is C3 >> N1 > C2 > C6 > C4 > C5 > C7. The C-3 position is overwhelmingly the most nucleophilic and is the primary site of attack under non-acidic conditions.[4][5]

Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the situation is complicated by the propensity of indole to polymerize.[4] Furthermore, the indole nitrogen or the C-3 carbon can be protonated. Protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack, forcing the reaction onto the less reactive benzene ring, which typically results in a mixture of 5- and 6-nitroindoles.[4]

Synthesis of 3-Nitroindoles: Leveraging Non-Acidic Conditions

To achieve selective nitration at the C-3 position, conditions must be employed that avoid strong acids. The use of nitrating agents generated in situ under non-acidic or mildly acidic conditions is the preferred strategy.

A modern, efficient, and environmentally friendly approach utilizes trifluoroacetyl nitrate (CF₃COONO₂) generated from the metathesis of ammonium tetramethylnitrate and trifluoroacetic anhydride.[7][8] This powerful electrophilic nitrating agent reacts selectively at the C-3 position of various indoles, even those with existing substituents.[8]

Caption: Mechanism for C-3 nitration using trifluoroacetyl nitrate.

Experimental Protocol: Synthesis of N-Boc-3-nitroindole [7]

-

Reaction Setup: To a reaction tube, add N-Boc indole (1 mmol) and ammonium tetramethylnitrate (NMe₄NO₃, 150 mg, 1.1 mmol).

-

Solvent Addition: Immediately dissolve the solids in acetonitrile (1 mL).

-

Reagent Addition: Add trifluoroacetic anhydride (TFAA, 250 mg, 1.2 mmol) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-nitroindole product.

Chapter 2: Indirect Strategies for Benzene Ring Nitration

Achieving selective nitration on the benzene ring (positions 4, 5, 6, and 7) almost always requires an indirect approach. This can involve either building the indole ring from a pre-nitrated starting material or using a protecting/directing group strategy on the indole core to deactivate the pyrrole ring and steer the electrophile to a specific position on the carbocyclic ring.

Synthesis of 4-Nitroindole: The Reissert Synthesis Approach

The synthesis of 4-nitroindole is of no practical value via direct nitration.[9] A robust and scalable method is the Reissert indole synthesis, which constructs the indole ring from an appropriately substituted aniline derivative. The synthesis starts with 2-methyl-3-nitrophenylamine, which is converted to an imidate ester, followed by cyclization.[9][10]

// Nodes Start [label="2-Methyl-3-nitrophenylamine"]; Imidate [label="Ethyl N-(2-methyl-3-nitrophenyl)formimidate"]; Cyclization [label="Cyclization Intermediate"]; Product [label="4-Nitroindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Orthoester [label="Triethyl Orthoformate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Potassium Ethoxide\n+ Diethyl Oxalate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Imidate [label="1. Formic Acid\n2. Ethanol, H⁺"]; Imidate -> Cyclization [label="Base-catalyzed\ncondensation", color="#4285F4"]; Cyclization -> Product [label="Intramolecular\nCyclization", color="#EA4335"];

// Invisible nodes for reagent arrows subgraph { rank=same; Orthoester; Start; } subgraph { rank=same; Base; Imidate; } Orthoester -> Start [style=invis]; // to position reagent Base -> Imidate [style=invis]; // to position reagent }

Caption: Simplified workflow for Reissert synthesis of 4-nitroindole.

Experimental Protocol: Synthesis of 4-Nitroindole [9]

-

Imidate Formation: Prepare ethyl N-(2-methyl-3-nitrophenyl)formimidate from 2-methyl-3-nitroaniline. The solution is heated to 120°C, and ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The resulting imidate ester is purified by fractional vacuum distillation.[9]

-

Base Solution Prep: In a 200-mL beaker, add potassium ethoxide (11 g, 0.13 mol) to a solution of diethyl oxalate (22 g, 0.15 mol) in 50 mL of dry dimethylformamide (DMF) with vigorous stirring and cooling.[9]

-

Cyclization: Immediately pour the resulting deep-red base solution into a 250-mL flask containing a solution of the imidate ester (20.8 g, 0.10 mol) in 75 mL of dry dimethyl sulfoxide (DMSO).[9]

-

Heating and Precipitation: Stir the solution for 1 hour at approximately 40°C.

-

Isolation: Transfer the solution to a 1-L beaker and add water while stirring to induce smooth precipitation of the 4-nitroindole product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like aqueous ethanol to obtain pure 4-nitroindole.

Synthesis of 5-Nitroindole and 6-Nitroindole: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. By starting with the appropriate nitrophenylhydrazine, one can regioselectively synthesize 5-nitro- and 6-nitroindoles.

| Starting Material | Catalyst | Product | Reference |

| m-Nitrophenylhydrazine | Polyphosphoric Acid | 5-Nitroindole & 7-Nitroindole | [11] |

| p-Nitrophenylhydrazine | Polyphosphoric Acid | 6-Nitroindole | [11] |

| p-Nitrophenylhydrazine | Acetic Acid | 5-Nitroindole | [1] |

A notable modern alternative for 6-nitroindole synthesis involves a transition-metal-free intermolecular annulation of dinitrobenzenes with β-enaminones, promoted by cesium carbonate (Cs₂CO₃). This method forms two new C-C and C-N bonds in a single, highly regioselective operation.[12][13]

Synthesis of 7-Nitroindole: A Multi-Step Protection and Directing Group Strategy

The 7-position of indole is sterically hindered and electronically disfavored for direct electrophilic attack, making 7-nitroindole particularly challenging to synthesize directly.[4] The most effective and high-yielding method is an indirect route that temporarily breaks the aromaticity of the pyrrole ring.[14]

This elegant strategy involves four key stages:

-

Reduction/Sulfonation: The indole is first reduced to an indoline and simultaneously sulfonated at the 2-position using sodium bisulfite.

-

Protection: The indoline nitrogen is protected as an acetyl group using acetic anhydride. This step yields sodium 1-acetylindoline-2-sulfonate.

-

Nitration: The protected intermediate is nitrated using acetyl nitrate. The bulky protecting and directing groups at positions 1 and 2 effectively block other reactive sites, forcing the nitration to occur regioselectively at the C-7 position.

-

Deprotection/Aromatization: The acetyl and sulfonate groups are removed by alkaline hydrolysis, which simultaneously causes dehydrogenation of the indoline ring, restoring the indole aromatic system and yielding the final 7-nitroindole product.[14]

Caption: Key stages in the indirect synthesis of 7-nitroindole.

Experimental Protocol: Synthesis of 7-Nitroindole [14]

-

Preparation of Sodium 1-acetylindoline-2-sulfonate: This key intermediate is prepared from indole through reaction with sodium bisulfite followed by acetylation with acetic anhydride.[14]

-

Preparation of Nitrating Agent: Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid. The reaction should be kept cool.

-

Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate intermediate in a suitable solvent like acetic anhydride. Add the prepared acetyl nitrate solution dropwise while maintaining the temperature at or below 10°C.

-

Isolation of Intermediate: Collect the precipitated nitrated product by filtration and wash it with water.

-

Alkaline Hydrolysis and Aromatization: Transfer the filtered intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the protecting groups and re-aromatizes the ring.

-

Final Product Isolation: Collect the precipitated 7-nitroindole by filtration, wash with water, and dry at 50°C.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from warm ethanol by the dropwise addition of water.[14]

Conclusion

The synthesis of nitroindole derivatives is a study in controlling the reactivity of a sensitive heterocyclic system. While direct nitration can be effective for producing 3-nitroindoles under carefully controlled non-acidic conditions, the synthesis of isomers with nitration on the benzene ring requires more sophisticated strategies. Classic named reactions like the Fischer and Reissert syntheses, which build the indole scaffold from pre-functionalized precursors, remain indispensable tools. Furthermore, clever protecting and directing group strategies, as exemplified by the robust synthesis of 7-nitroindole, demonstrate how temporarily modifying the indole core can overcome inherent reactivity patterns to achieve challenging regiochemical outcomes. These versatile synthetic pathways provide the chemical foundation for the exploration of nitroindoles in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 4-Nitroindole Compounds: A Technical Guide for Drug Discovery

Introduction: The 4-Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals. The introduction of a nitro group at the 4-position of the indole ring creates 4-nitroindole, a versatile building block that has garnered significant attention in the field of drug discovery.[1] This modification fundamentally alters the electronic properties of the indole core, opening up a diverse range of biological activities. Researchers have successfully utilized 4-nitroindole as a precursor for the synthesis of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides an in-depth exploration of the biological activities of 4-nitroindole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

Several 4-nitroindole derivatives have demonstrated potent anticancer activities against a range of human cancer cell lines. The mechanisms underlying their cytotoxicity are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of key oncogenic signaling pathways.

A. Induction of Apoptosis

A key mechanism through which 4-nitroindole compounds exert their anticancer effects is the induction of apoptosis. Studies have shown that certain 4-nitroindole conjugates are more potent than the conventional chemotherapeutic drug doxorubicin against breast (MCF-7) and liver (HepG2) cancer cell lines.[3] This pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspase cascades.

B. Stabilization of c-Myc G-Quadruplex DNA

A particularly promising avenue of anticancer research for nitroindole derivatives is their ability to target non-canonical DNA structures known as G-quadruplexes (G4). The promoter region of the c-Myc oncogene contains a G-rich sequence that can fold into a G4 structure, acting as a transcriptional repressor.[4][5] Small molecules that can bind to and stabilize this G4 structure can effectively downregulate the expression of the c-Myc protein, a key driver of cell proliferation and tumorigenesis.[4][5]

Pyrrolidine-substituted 5-nitroindole derivatives have been identified as potent c-Myc G4 binders.[4] This interaction leads to a cascade of downstream effects, including:

-

Downregulation of c-Myc Expression: Both at the transcriptional and translational levels.[4]

-

Cell Cycle Arrest: Primarily in the sub-G1/G1 phase, halting cell proliferation.[4]

-

Induction of Reactive Oxygen Species (ROS): Increased intracellular ROS levels contribute to oxidative stress and cellular damage, further promoting apoptosis.[4]

Caption: Inhibition of PAR-4 by 4-nitroindole derivatives.

B. 5-HT2A Receptor Antagonism

Certain 4-nitroindole derivatives have been synthesized and evaluated as antagonists of the 5-HT2A serotonin receptor. [6]This receptor is a target for atypical antipsychotic drugs, and its modulation is relevant for the treatment of various neuropsychiatric disorders.

V. Experimental Protocols for Evaluating Biological Activity

The following are detailed, step-by-step methodologies for key experiments used to assess the biological activities of 4-nitroindole compounds.

A. In Vitro Anticancer Activity

This colorimetric assay is used to determine cell proliferation and cytotoxicity.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours. [2]* Compound Treatment: Treat the cells with a range of concentrations of the 4-nitroindole derivative and incubate for 72-96 hours. [2]* Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C. [2][3]* Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature. [2][3]* Washing: Wash the plates with 1% acetic acid to remove unbound dye. [3]* Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base and measure the absorbance at 540 nm. [2][3]

This technique is used to determine the effect of the compounds on the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the 4-nitroindole derivative for a specified time, then harvest both adherent and floating cells. [7]* Fixation: Fix the cells in ice-cold 70% ethanol. [7]* Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. [7]* Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [7]

This assay measures the intracellular generation of ROS.

-

Cell Treatment: Treat cells with the 4-nitroindole derivative for the desired time.

-

Probe Loading: Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Caption: General workflow for in vitro anticancer screening.

B. In Vitro Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the 4-nitroindole derivative in a 96-well microtiter plate containing growth medium. [7]* Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [7]

VI. Conclusion and Future Directions

4-Nitroindole and its derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neurological applications, underscore their potential in addressing a wide range of unmet medical needs. The ability of certain derivatives to target specific molecular machinery, such as the c-Myc G-quadruplex, opens up exciting possibilities for the development of targeted therapies with potentially improved efficacy and reduced side effects.

Future research in this area should focus on:

-

Lead Optimization: Utilizing the growing body of SAR data to design and synthesize more potent and selective 4-nitroindole derivatives.

-

Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying the various biological activities of these compounds.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the in vivo efficacy and safety of lead candidates.

-

Combination Therapies: Exploring the potential of 4-nitroindole derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of the rich chemical space offered by the 4-nitroindole scaffold holds great promise for the future of drug discovery and development.

VII. References

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (URL: [Link])

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (URL: [Link])

-

Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (URL: [Link])

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (URL: [Link])

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (URL: [Link])

-

IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (URL: [Link])

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (URL: [Link])

-

(PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (URL: [Link])

-

(PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (URL: [Link])

-

Bar graphs representing the impact of compound 4 using IC50 and 2 ×... (URL: [Link])

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. (URL: [Link])

-

In- vitro antioxidant and antibacterial activities of the four synthesized indole derivatives. (URL: [Link])

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (URL: [Link])

-

Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. (URL: [Link])

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (URL: [Link])

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (URL: [Link])

-

The antitumor activities of the tested compounds expressed as IC50... | Download Scientific Diagram. (URL: [Link])

-

Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives. (URL: [Link])

-

Indole derivatives having COX-2 inhibitory activity. (URL: [Link])

-

Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (URL: [Link])

-

Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH. (URL: [Link])

-

Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. (URL: [Link])

-

Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (URL: [Link])

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (URL: [Link])

-

(PDF) Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (URL: [Link])

-

Antibiotics' mode of action observed in the bacterial cell membrane. (URL: [Link])

-

Safer Targets for Development of Anti-inflammatory Drugs. (URL: [Link])

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (URL: [Link])

-